molecular formula C24H23F3N4O3 B2435781 1-(8-(2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921860-39-1

1-(8-(2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide

Cat. No. B2435781
CAS RN: 921860-39-1
M. Wt: 472.468
InChI Key: LAYKHLBDBFSPAW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a quinoline, a piperidine ring, a carboxamide group, and a trifluoromethyl group . These functional groups suggest that this compound could have a variety of biological activities.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reagent . The quinoline and piperidine rings could be formed using cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings . The exact structure would depend on the specific arrangement and connectivity of these groups.


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine . The trifluoromethyl group could potentially participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents . The trifluoromethyl group could increase its lipophilicity, potentially increasing its ability to cross biological membranes .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. For example, if it were an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical, appropriate safety precautions should be taken when handling it. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information.

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. This could involve testing it in different biological models, studying its mechanism of action in more detail, or modifying its structure to improve its activity or reduce side effects .

properties

IUPAC Name

1-[8-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]quinolin-2-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N4O3/c25-24(26,27)17-4-2-5-18(13-17)29-21(32)14-34-19-6-1-3-15-7-8-20(30-22(15)19)31-11-9-16(10-12-31)23(28)33/h1-8,13,16H,9-12,14H2,(H2,28,33)(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYKHLBDBFSPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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